molecular formula C24H29N3O3S B8702934 1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone

1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone

Cat. No.: B8702934
M. Wt: 439.6 g/mol
InChI Key: XCDNXPNVIHAIDT-UHFFFAOYSA-N
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Description

1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

1-[4-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C24H29N3O3S/c1-18(28)19-9-10-21(22(17-19)29-2)30-16-6-5-11-26-12-14-27(15-13-26)24-20-7-3-4-8-23(20)31-25-24/h3-4,7-10,17H,5-6,11-16H2,1-2H3

InChI Key

XCDNXPNVIHAIDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCN2CCN(CC2)C3=NSC4=CC=CC=C43)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (4.0 g, 18.2 mmol), 1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone (6.0 g, 20.0 mmol), K2CO3 (3.0 g, 21.8 mmol), KI (200 mg), and acetonitrile (125 ml) was stirred at reflux under N2 for 5 hours. Most of the solvent was removed in vacuo and the resultant gummy residue was partitioned between ethyl acetate and water. The organic extract was washed with water, dried with MgSO4, and concentrated to yield 7.8 g. Purification by preparative HPLC (Waters Associates Prep LC/System 500, utilizing 2 silica gel columns and 4% methanol-methylene chloride as eluent) afforded 6.5 g of a damp, off-white solid. The product was recrystallized twice from toluene to provide 3.1 g (39%) of 1-[4-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butoxy]-3-methoxyphenyl]ethanone as a white solid, m.p.=114°-11620 C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole (4.0 g, 18.2 mmol), 1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone (6.0 g, 20.0 mmol), K2 CO3 (3.0 g, 21.8 mmol), KI (200 mg), and acetonitrile (125 ml) was stirred at reflux under N2 for 5 hours. Most of the solvent was removed in vacuo and the resultant gummy residue was partitioned between ethyl acetate and water. The organic extract was washed with water, dried with MgSO4, and concentrated to yield 7.8 g. Purification by preparative HPLC (Waters Associates Prep LC/System 500, utilizing 2 silica gel columns and 4% methanol-methylene chloride as eluent) afforded 6.5 g of a damp, off-white solid. The product was recrystallized twice from toluene to provide 3.1 g (39%) of 1-[4-[4-[4-(1,2-benzisothiazol-3yl)-1-piperazinyl]butoxy]-3-methoxyphenyl]ethanone as a white solid, m.p.=114°-116° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-[4-(4-bromobutoxy)-3-methoxyphenyl]ethanone
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
3 g
Type
reactant
Reaction Step One

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